REACTION_CXSMILES
|
[CH:1]([N:4]1[CH:8]=[C:7]([C:9]([O:11]CC)=[O:10])[C:6]([C:14]([F:17])([F:16])[F:15])=[N:5]1)([CH3:3])[CH3:2].[OH-].[Li+]>C(O)C.O.O1CCOCC1.O>[CH:1]([N:4]1[CH:8]=[C:7]([C:9]([OH:11])=[O:10])[C:6]([C:14]([F:17])([F:16])[F:15])=[N:5]1)([CH3:3])[CH3:2] |f:1.2,3.4.5|
|
Name
|
ethyl 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
|
Quantity
|
266 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1N=C(C(=C1)C(=O)OCC)C(F)(F)F
|
Name
|
|
Quantity
|
102 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
ethanol water dioxane
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O.O1CCOCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with ether (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×15 mL)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layers were washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1N=C(C(=C1)C(=O)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 199 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |